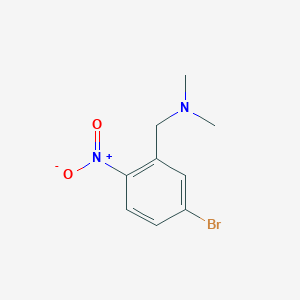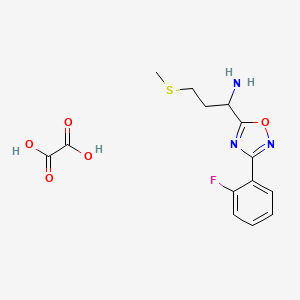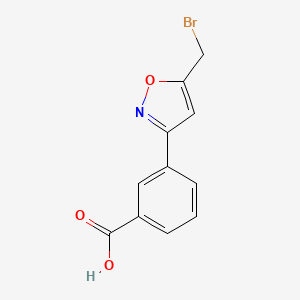
(6-Fluoroisoquinolin-5-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “(6-Fluoroisoquinolin-5-yl)methanamine” is not available in the search results. It’s possible that this compound is synthesized using specific methods that are not disclosed publicly due to proprietary reasons .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Fluoroisoquinolin-5-yl)methanamine” are not available in the search results .Wissenschaftliche Forschungsanwendungen
Isoquinoline Alkaloids and Therapeutic Applications
Isoquinoline alkaloids, including those structurally related to (6-Fluoroisoquinolin-5-yl)methanamine, have been extensively studied for their pharmacological and biological properties. These compounds exhibit a wide range of activities, including antimicrobial, antitumor, and immunomodulatory effects. The therapeutic potential of these alkaloids, including their role in anticancer therapy, has been a subject of ongoing research. For example, certain isoquinoline derivatives have shown promise in the treatment of colorectal cancer, highlighting the importance of these compounds in developing new therapeutic strategies (Dembitsky, Poroikov, & Gloriozova, 2015).
Analytical and Environmental Applications
Isoquinoline derivatives have also been utilized in analytical chemistry, particularly as fluorescent probes for metal ion detection. The development of fluorescent sensors based on isoquinoline structures for zinc ion determination in environmental and biological samples exemplifies the versatility of these compounds in scientific research. Such applications underscore the potential of (6-Fluoroisoquinolin-5-yl)methanamine and related compounds in advancing analytical methodologies (Mohamad et al., 2021).
Drug Design and Molecular Interaction
The study of isoquinoline alkaloids extends to their role in drug design and molecular interaction, particularly in targeting nucleic acids. Research on the binding aspects of isoquinoline alkaloids to DNA and RNA has provided valuable insights into their potential as therapeutic agents. This includes understanding their mechanisms of action at the molecular level, which is crucial for the design of new drugs with improved efficacy and selectivity. The exploration of isoquinoline derivatives in this context demonstrates their significant contribution to the field of medicinal chemistry and drug development (Bhadra & Kumar, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-fluoroisoquinolin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVJGGFWBBVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroisoquinolin-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)






![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

amine](/img/structure/B1450369.png)


